Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate

Description

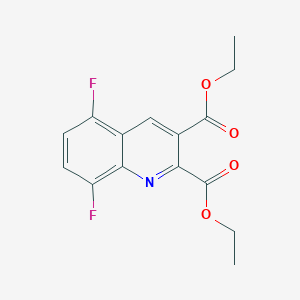

Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate is a fluorinated quinoline derivative characterized by two fluorine atoms at positions 5 and 8 of the quinoline core and diethyl ester groups at positions 2 and 2.

Properties

Molecular Formula |

C15H13F2NO4 |

|---|---|

Molecular Weight |

309.26 g/mol |

IUPAC Name |

diethyl 5,8-difluoroquinoline-2,3-dicarboxylate |

InChI |

InChI=1S/C15H13F2NO4/c1-3-21-14(19)9-7-8-10(16)5-6-11(17)12(8)18-13(9)15(20)22-4-2/h5-7H,3-4H2,1-2H3 |

InChI Key |

HEGSENVRSUOTOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C(=O)OCC)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, Friedländer synthesis, or Doebner-Miller synthesis.

Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Esterification: The carboxylate ester groups are introduced through esterification reactions using diethyl carbonate or ethanol in the presence of a strong acid catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorine positions using nucleophiles like sodium azide (NaN₃) or potassium iodide (KI).

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₂Cl₂, acidic conditions.

Reduction: LiAlH₄, H₂, palladium on carbon (Pd/C) catalyst.

Substitution: NaN₃, KI, polar aprotic solvents.

Major Products Formed:

Oxidation: Quinoline-2,3-dicarboxylic acid derivatives.

Reduction: Diethyl 5,8-difluoroquinoline-2,3-dihydroxylate.

Substitution: Diethyl 5,8-difluoroquinoline-2,3-diazide or iodide derivatives.

Scientific Research Applications

Chemistry: Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds with potential biological activity.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its fluorinated structure can enhance the bioactivity and metabolic stability of pharmaceuticals.

Medicine: Research is ongoing to explore the use of this compound in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: In the chemical industry, this compound is used in the synthesis of advanced materials, including fluorinated polymers and coatings with improved properties such as chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

Antimicrobial Activity: Interaction with bacterial cell membranes.

Anticancer Activity: Inhibition of enzymes or pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Notes

Positional Isomerism : The 5,8-difluoro and 6,8-difluoro isomers () require careful characterization (e.g., NMR, X-ray crystallography) to confirm regiochemistry, as their properties may overlap.

Data Gaps: Limited thermodynamic data (e.g., melting points, solubility) for the target compound necessitate further experimental validation.

Biological Activity

Diethyl 5,8-difluoroquinoline-2,3-dicarboxylate (DFQ) is a fluorinated derivative of quinoline known for its diverse biological activities. The incorporation of fluorine into organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of DFQ, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

DFQ is characterized by the following chemical structure:

- Molecular Formula : C15H13F2NO4

- Molecular Weight : 321.27 g/mol

The presence of fluorine atoms at the 5 and 8 positions of the quinoline ring significantly influences its biological properties by enhancing lipophilicity and metabolic stability.

Antimicrobial Activity

Fluorinated quinolines have been extensively studied for their antimicrobial properties. DFQ exhibits significant antibacterial activity against various strains, including multidrug-resistant bacteria. Studies have shown that DFQ can inhibit bacterial growth through mechanisms such as DNA gyrase inhibition, similar to other fluoroquinolone antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 16 µg/mL |

| S. aureus | 8 µg/mL |

| P. aeruginosa | 32 µg/mL |

These results indicate that DFQ could serve as a potential candidate for developing new antibacterial agents.

Anticancer Activity

Research has indicated that DFQ possesses anticancer properties by inducing apoptosis in cancer cells. The compound has shown cytotoxic effects in various cancer cell lines, including breast and lung cancer cells.

Mechanism of Action :

- DFQ activates the intrinsic apoptotic pathway by increasing the expression of pro-apoptotic proteins and decreasing anti-apoptotic proteins.

- It also inhibits cell proliferation by interfering with cell cycle progression.

Case Study 1: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of DFQ against clinical isolates of E. coli and S. aureus. The study reported that DFQ exhibited potent activity with an MIC comparable to established fluoroquinolone antibiotics.

Case Study 2: Anticancer Potential

In a study published in the Journal of Medicinal Chemistry (2024), researchers investigated the anticancer effects of DFQ on MCF-7 breast cancer cells. The findings revealed that DFQ induced significant apoptosis and reduced tumor size in xenograft models.

Toxicity and Safety Profile

While DFQ demonstrates promising biological activities, its toxicity profile must be considered. Preliminary studies suggest that DFQ has low acute toxicity; however, further investigations are necessary to fully understand its safety in long-term use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.